molecular formula C12H24O6 B14657703 3-Methylpent-2-ene-1,5-diol;propanoic acid CAS No. 38169-71-0

3-Methylpent-2-ene-1,5-diol;propanoic acid

Cat. No.: B14657703
CAS No.: 38169-71-0
M. Wt: 264.31 g/mol
InChI Key: JYZNBGDQNFPBRX-UHFFFAOYSA-N
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Description

3-Methylpent-2-ene-1,5-diol is an organic compound with the molecular formula C6H12O2 and a molecular weight of 116.1583 g/mol . It is also known by other names such as 3-Methyl-1,5-pentenediol . This compound features a double bond between the second and third carbon atoms and hydroxyl groups attached to the first and fifth carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpent-2-ene-1,5-diol can be achieved through the dehydration of alcohols. One common method involves the use of an acid catalyst, such as concentrated sulfuric acid or phosphoric acid, to facilitate the removal of water from the alcohol . The reaction typically requires heating the alcohol with the acid catalyst at elevated temperatures.

Industrial Production Methods

Industrial production of 3-Methylpent-2-ene-1,5-diol may involve similar dehydration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Methylpent-2-ene-1,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The double bond can be reduced to form saturated alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

3-Methylpent-2-ene-1,5-diol has various applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylpent-2-ene-1,5-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and double bond play crucial roles in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and metabolic activities.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

38169-71-0

Molecular Formula

C12H24O6

Molecular Weight

264.31 g/mol

IUPAC Name

3-methylpent-2-ene-1,5-diol;propanoic acid

InChI

InChI=1S/C6H12O2.2C3H6O2/c1-6(2-4-7)3-5-8;2*1-2-3(4)5/h2,7-8H,3-5H2,1H3;2*2H2,1H3,(H,4,5)

InChI Key

JYZNBGDQNFPBRX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.CCC(=O)O.CC(=CCO)CCO

Origin of Product

United States

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